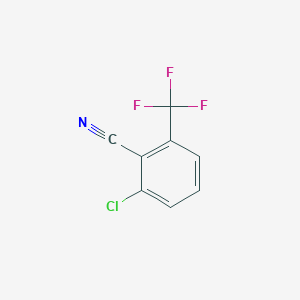

2-Chloro-6-(trifluoromethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

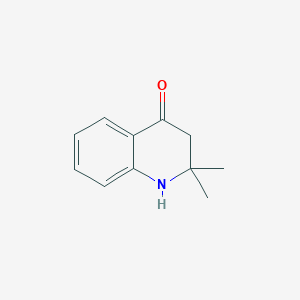

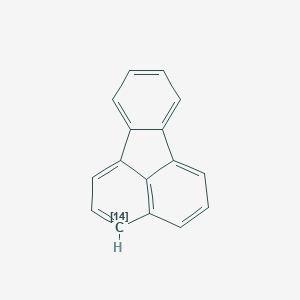

2-Chloro-6-(trifluoromethyl)benzonitrile is a chemical compound that is part of the benzonitrile family, characterized by a benzene ring bonded to a nitrile group. This particular compound is further modified with a trifluoromethyl group and a chlorine atom, which influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted benzenes, including those with nitrile groups, can be achieved through electrochemical fluorination. This process can convert trifluoromethylbenzonitriles into perfluoro(dimethylcyclohexane)s, with the nitrile group being transformed into another trifluoromethyl group, releasing nitrogen trifluoride in the process . Additionally, the synthesis of related compounds, such as 2,6-bis(4-chloroformylphenoxy) benzonitrile, involves condensation reactions starting from difluorobenzonitrile and subsequent reactions with sulfuryl dichloride .

Molecular Structure Analysis

The molecular structure of compounds related to 2-Chloro-6-(trifluoromethyl)benzonitrile can be determined using various spectroscopic methods and X-ray crystallography. For instance, the structure of a compound with a bis(trifluoromethyl)phenoxy group was analyzed using Hartree-Fock (HF) and density functional theory (DFT) calculations, which were compared with X-ray crystal determinations . Such analyses are crucial for understanding the three-dimensional arrangement of atoms and the impact of substituents on the overall molecular geometry.

Chemical Reactions Analysis

The reactivity of trifluoromethyl-substituted benzonitriles can be quite diverse. For example, 2-(trifluoromethyl)chromones can react with cyanoacetamides to produce dihydropyridine derivatives, while reactions with ethyl cyanoacetate and diethyl malonate yield benzo[c]chromen-6-one derivatives . These reactions highlight the potential for creating a variety of functionalized compounds starting from trifluoromethyl-substituted benzonitriles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-(trifluoromethyl)benzonitrile are influenced by the presence of electron-withdrawing groups such as the trifluoromethyl and chlorine substituents. These groups can affect the compound's boiling point, solubility, and stability. The electrochemical fluorination process mentioned earlier also indicates that the trifluoromethyl group can enhance the yields of certain fluorination reactions . Additionally, the presence of the nitrile group can facilitate further chemical transformations, as seen in the various reactions and syntheses described .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Safety Evaluation

2-Chloro-6-(trifluoromethyl)benzonitrile is involved in chemical synthesis processes such as the Sandmeyer reaction, where it is produced from 2-Chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide. This process has been scaled up, and its safety evaluated, showcasing its application in organic synthesis with enhanced productivity and reduced reaction times (Martin Anker Nielsen et al., 2004).

Electrolyte Additives for Batteries

In the field of energy storage, 2-Chloro-6-(trifluoromethyl)benzonitrile derivatives have been used as novel electrolyte additives for lithium-ion batteries. These additives significantly improve the cyclic stability of high-voltage cathodes, contributing to the development of more efficient and durable batteries (Wenna Huang et al., 2014).

Dermatological Applications

Derivatives of 2-Chloro-6-(trifluoromethyl)benzonitrile have been synthesized for use in dermatology, specifically as nonsteroidal androgen receptor antagonists for treating conditions like androgenetic alopecia. These compounds exhibit selective activity and reduced systemic side effects due to rapid metabolism, demonstrating the compound's utility in medical research (J. Li et al., 2008).

Spectroscopic Studies

The compound has also been a subject of spectroscopic studies, such as FT-IR and FT-Raman spectroscopy, to understand its molecular structure and vibrational properties. These studies provide insights into the compound's chemical behavior and potential applications in various fields (Virendra Kumar et al., 2010).

Pesticide Synthesis

In the agricultural sector, 2-Chloro-6-(trifluoromethyl)benzonitrile is used in the synthesis of novel pesticides like Bistrifluron. The process involves multiple steps, including nitration, reduction, chlorination, and reaction with other compounds, to produce pesticides with potent activity against pests, highlighting the compound's role in enhancing agricultural productivity (Liu An-chan, 2015).

Safety And Hazards

The safety information indicates that 2-Chloro-6-(trifluoromethyl)benzonitrile is dangerous. The hazard statements include H302-H312-H315-H319-H331-H335, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . The precautionary statements include P261-P280-P305+P351+P338-P304+P340-P405-P501, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye/face protection, and storing in a well-ventilated place .

Propiedades

IUPAC Name |

2-chloro-6-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPYRBFQHBGIKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446433 |

Source

|

| Record name | 2-chloro-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(trifluoromethyl)benzonitrile | |

CAS RN |

129604-28-0 |

Source

|

| Record name | 2-chloro-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)